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molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Cat. No. B1339152
M. Wt: 213.7 g/mol
InChI Key: URWKQIHYBHDHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822727B2

Procedure details

reacting the 2-(4-chlorophenyl)ethyl bromide with 1-aminopropan-2-ol to form 1-(4-chlorophenethylamino)propan-2-ol; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]Br)=[CH:4][CH:3]=1.[NH2:11][CH2:12][CH:13]([OH:15])[CH3:14]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:11][CH2:12][CH:13]([OH:15])[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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